Emetine hydrochloride

概要

説明

エメチン塩酸塩は、イペカの根から得られるアルカロイドであるエメチンの塩酸塩です。歴史的には、抗原虫剤として、および嘔吐を誘発するために使用されてきました。 その強力な催吐作用で知られており、これが名前の由来となっています .

作用機序

エメチン塩酸塩は、主にタンパク質合成を阻害することによって効果を発揮します。 リボソームの40S サブユニットに結合し、タンパク質伸長の移行段階を阻害します . この阻害は、細胞の生存と複製に必要なタンパク質の産生を阻害します。 抗ウイルス活性という文脈では、エメチンはウイルスタンパク質の合成を阻害することでウイルスの複製を阻害します .

生化学分析

Biochemical Properties

Emetine hydrochloride inhibits protein synthesis in eukaryotic cells by binding to the 40S ribosomal subunit . This interaction blocks translocation, a crucial step in protein synthesis . This property allows this compound to be used in the study of protein degradation in cells .

Cellular Effects

This compound has demonstrated potent anti-gastric cancer activity . It restrains the growth of gastric cancer cells mainly via proliferation inhibition and apoptosis induction . This compound also has the ability to block gastric cancer cell migration and invasion . It has been found to be very sensitive to gastric cancer cell lines, with half inhibitory concentrations at the nanomolar level .

Molecular Mechanism

The molecular mechanisms of this compound involve blocking multiple signaling pathways . It has been found to inhibit Hippo/YAP and PI3K/AKT signaling cascades, which are not reported in other studies . These pathways play crucial roles in cell proliferation, survival, and differentiation.

Temporal Effects in Laboratory Settings

The anti-HCMV activity of this compound decreases significantly in low-density cells . This suggests a mechanism involving cell cycle regulation. This compound’s inhibition of HCMV depends on ribosomal processing S14 (RPS14) binding to MDM2, leading to disruption of HCMV-induced MDM2-p53 and MDM2-IE2 interactions .

Dosage Effects in Animal Models

In animal models, this compound has shown potent antiviral activity against many viruses in the low-nM range . It has been used in the past in tens to hundreds of millions of people at a dose of 60 mg daily to treat amoebiasis . Based on viral inhibition data, a likely SARS-CoV2 antiviral dose of 1/10th the amoebiasis dose has been calculated, which should dramatically reduce the risk of any side effects .

Metabolic Pathways

This compound acts through regulating multiple signaling pathways, including not only MAPKs and Wnt/β-catenin signaling axes, but also PI3K/AKT and Hippo/YAP signaling cascades that were not found in other tumor types .

Transport and Distribution

This compound is transported and distributed within cells and tissues via its binding to the 40S ribosomal subunit . This binding allows it to inhibit translocation and thus block protein synthesis .

Subcellular Localization

This compound is localized in the cytoplasm of cells where it binds to the 40S subunit of the ribosome . This binding inhibits translocation, a crucial step in protein synthesis, and can thus be used in the study of protein degradation in cells .

準備方法

エメチン塩酸塩は、いくつかの方法で調製できます。

イペカの根からの抽出: 従来の方法は、イペカの根からエメチンを抽出するものでした。

セファエリンのメチル化: イペカの根に含まれる別のアルカロイドであるセファエリンは、メチル化してエメチンを生成することができます.

化学反応の分析

エメチン塩酸塩は、さまざまな化学反応を起こします。

酸化: エメチンは、特定の条件下で酸化することができますが、詳細な反応条件は広く文書化されていません。

還元: 還元反応は、エメチンの構造を修飾し、薬理作用を変化させる可能性があります。

これらの反応に使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化アルミニウムリチウムなどの還元剤などがあります。生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。

4. 科学研究への応用

エメチン塩酸塩は、幅広い科学研究への応用があります。

化学: さまざまな化学反応と研究で試薬として使用されます。

生物学: エメチン塩酸塩は、40S リボソームサブユニットに結合することで真核細胞におけるタンパク質合成を阻害するために使用されます.

医学: 歴史的には、アメーバ症の治療と催吐剤として使用されてきました。

産業: エメチン塩酸塩は、製薬業界でさまざまな医薬品の製造に使用されます。

科学的研究の応用

Emetine hydrochloride has a wide range of scientific research applications:

類似化合物との比較

エメチン塩酸塩は、いくつかの他の化合物と類似しています。

デヒドロエメチン: エメチンと類似した合成された抗原虫剤ですが、副作用が少ないです。

セファエリン: イペカの根にも含まれるエメチンのデスメチルアナログ.

クリプトプレウリンおよびチロクレブリン: これらの化合物は、特にタンパク質合成を阻害する能力において、エメチンと同様の作用機序を持っています.

エメチン塩酸塩は、強力な催吐作用と、抗原虫剤として歴史的に使用されてきた点が特徴です。タンパク質合成を阻害する能力は、研究と医学の両方において貴重なツールとなっています。

特性

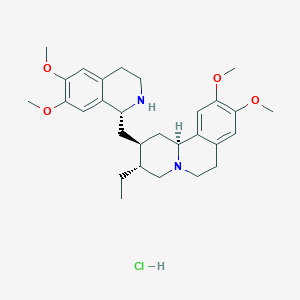

IUPAC Name |

(2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N2O4.ClH/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3;1H/t18-,21-,24+,25-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEYSSLYFJVUIS-MRFSYGAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424947 | |

| Record name | Emetine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316-42-7, 14198-59-5 | |

| Record name | Emetine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=316-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emetine monohydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Emetine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Emetine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Emetine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。